molecular formula C27H44ClN3O4 B1191614 Taltobulin hydrochloride

Taltobulin hydrochloride

Numéro de catalogue B1191614
Poids moléculaire: 510.11
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Taltobulin hydrochloride is an analogue of Hemiasterlin;  potent tubulin inhibitor;  ADCs cytotoxin. in vitro: HTI-286 significantly inhibits proliferation of all three hepatic tumor cell lines (mean IC50 = 2 nmol/L +/- 1 nmol/L). Interestingly, no decrease in viable primary human hepatocytes (PHH) was detected under HTI-286 exposure. In all cell lines tested, HTI-286 is a potent inhibitor of proliferation and induced marked increases in apoptosis. Despite similar transcriptomic changes regarding cell death and cell cycle regulating genes after exposure to HTI-286 or docetaxel, array analysis revealed distinct molecular signatures for both compounds. in vivo: Intravenous administration of HTI-286 significantly inhibits tumor growth in vivo (rat allograft model) . HTI-286 significantly inhibits growth of PC-3 and LNCaP xenografts and retained potency in PC-3dR tumors. Simultaneous castration plus HTI-286 therapy is superior to sequential treatment in the LNCaP model.

Applications De Recherche Scientifique

Inhibition of Hepatic Tumor Growth

Taltobulin hydrochloride, a synthetic analogue of natural hemiasterlin derived from marine sponges, has shown significant inhibitory effects on hepatic tumor growth both in vitro and in vivo. It effectively inhibited the proliferation of hepatic tumor cell lines without decreasing viable primary human hepatocytes, indicating its potential as a drug for treating liver malignancies (Vashist et al., 2006).

Mechanism of Action

Taltobulin interferes with tubulin polymerization, disrupting the cytoskeleton and leading to cell cycle arrest in the G2/M phase, eventually causing apoptosis. This mechanism is similar to colchicine and indicates its potential as an antimitotic and antineoplastic agent (Definitions, 2020).

Oncolytic Properties

Taltobulin exhibits properties that make it a promising candidate for cancer therapy. It inhibits tubulin polymerization, disrupting microtubule dynamics in cells, and inducing mitotic arrest and apoptosis. Its interaction with the multidrug resistance protein is minimal, making it effective in inhibiting tumor growth in models where other drugs fail (Ayral-Kaloustian & Zask, 2005).

Synthesis and Therapeutic Applications

An expeditious synthesis of hemiasterlin, involving a convergent multicomponent strategy, facilitated the rapid production of taltobulin. This synthesis has enabled the exploration of taltobulin in antibody-drug conjugates (ADCs), showing promising results against HER2-expressing cancer cells (Charoenpattarapreeda et al., 2020).

Drug Development Inspired by Marine Natural Products

Taltobulin, inspired by marine natural products, has advanced to clinical trials for treating inflammation and cancer. This underscores the significance of marine-derived compounds in drug development and their potential in clinical applications (Andersen, 2017).

Chemoinformatics Study of Taltobulin

A chemoinformatics approach using Conceptual Density Functional Theory (CDFT) was employed to study the molecular properties and structure of taltobulin. This research aids in understanding the chemical reactivity of the peptide and its potential as an anticancer agent (Flores-Holguín et al., 2019).

Microtubule Destabilizing Peptides

Taltobulin, along with other hemiasterlin analogs, has been studied using STD-NMR spectroscopy to map its interactions with microtubules. Understanding these interactions is crucial for developing targeted therapeutics against cancer (Milton et al., 2006).

Structural Insights into Microtubule Inhibitors

The crystal structures of tubulin in complex with taltobulin and other microtubule inhibitors provide insights into their pharmacophore. These findings lay the groundwork for the design of novel microtubule inhibitors with high specificity and efficiency for use in cancer therapy (Wang et al., 2016).

Propriétés

Formule moléculaire

C27H44ClN3O4

Poids moléculaire

510.11

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.